molecular formula C15H22ClN3O2 B2377009 2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one CAS No. 2411260-61-0

2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one

Cat. No.: B2377009
CAS No.: 2411260-61-0
M. Wt: 311.81
InChI Key: IMSXDZQWDAWTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[25]octan-6-yl]propan-1-one is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the spirocyclic structure. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and cyclization agents, such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methyl-1-propene
  • 2,4-Disubstituted thiazoles
  • 1,2,4-Triazole derivatives

Uniqueness

What sets 2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one apart from similar compounds is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-9(2)12-17-18-13(21-12)11-8-15(11)4-6-19(7-5-15)14(20)10(3)16/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXDZQWDAWTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CC23CCN(CC3)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.